Ampicillin/sulbactam
Ampicillin/sulbactam
Ampicillin is a member of the extended spectrum β-lactam family and similar in structure to penicillin. Sulbactam is a β-lactamase inhibitor used to increase potency of β-lactam antibiotics.
Brand Name:
Vulcanchem
CAS No.:
117060-71-6
VCID:
VC0017149
InChI:
InChI=1S/C16H19N3O4S.C8H11NO5S.2Na/c1-16(2)11(15(22)23)19-13(21)10(14(19)24-16)18-12(20)9(17)8-6-4-3-5-7-8;1-8(2)6(7(11)12)9-4(10)3-5(9)15(8,13)14;;/h3-7,9-11,14H,17H2,1-2H3,(H,18,20)(H,22,23);5-6H,3H2,1-2H3,(H,11,12);;/t9-,10-,11+,14-;5-,6+;;/m11../s1
SMILES:
CC1(C(C2C(S1(=O)=O)CC2=O)C(=O)[O-])C.CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)N)C(=O)[O-])C.[Na+].[Na+]
Molecular Formula:
C24H30N4Na2O9S2
Molecular Weight:
628.6 g/mol
Ampicillin/sulbactam
CAS No.: 117060-71-6
Cat. No.: VC0017149
Molecular Formula: C24H30N4Na2O9S2
Molecular Weight: 628.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Ampicillin is a member of the extended spectrum β-lactam family and similar in structure to penicillin. Sulbactam is a β-lactamase inhibitor used to increase potency of β-lactam antibiotics. |
|---|---|
| CAS No. | 117060-71-6 |
| Molecular Formula | C24H30N4Na2O9S2 |
| Molecular Weight | 628.6 g/mol |
| IUPAC Name | disodium;(2S,5R,6R)-6-[[(2R)-2-amino-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate;(1R,4S)-3,3-dimethyl-2,2,6-trioxo-2λ6-thiabicyclo[3.2.0]heptane-4-carboxylate |
| Standard InChI | InChI=1S/C16H19N3O4S.C8H11NO5S.2Na/c1-16(2)11(15(22)23)19-13(21)10(14(19)24-16)18-12(20)9(17)8-6-4-3-5-7-8;1-8(2)6(7(11)12)9-4(10)3-5(9)15(8,13)14;;/h3-7,9-11,14H,17H2,1-2H3,(H,18,20)(H,22,23);5-6H,3H2,1-2H3,(H,11,12);;/t9-,10-,11+,14-;5-,6+;;/m11../s1 |
| Standard InChI Key | MWBFWOYZSJLWIO-UBWQYZJSSA-N |
| Isomeric SMILES | CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)N)C(=O)O)C.CC1([C@@H](N2[C@H](S1(=O)=O)CC2=O)C(=O)O)C.[Na].[Na] |
| SMILES | CC1(C(C2C(S1(=O)=O)CC2=O)C(=O)[O-])C.CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)N)C(=O)[O-])C.[Na+].[Na+] |
| Canonical SMILES | CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)N)C(=O)O)C.CC1(C(N2C(S1(=O)=O)CC2=O)C(=O)O)C.[Na].[Na] |
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